

An In-Depth Technical Guide to 1-bromo-3-(methylsulfonylmethyl)benzene

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Compound of Interest

Compound Name: 3-Bromobenzylmethylsulfone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-(methylsulfonylmethyl)benzene, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The document elucidates its chemical identity, including its IUPAC name and key properties. Detailed, field-proven protocols for its synthesis are presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability. The guide further explores the reactivity of this molecule, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. While specific applications in late-stage drug candidates are emerging, the potential for this building block in the synthesis of bioactive molecules, including kinase inhibitors, is discussed. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development, providing a solid foundation for the effective utilization of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

1-bromo-3-(methylsulfonylmethyl)benzene, commonly referred to as **3-bromobenzylmethylsulfone**, is a disubstituted benzene derivative featuring a brominated aromatic ring and a methylsulfonylmethyl substituent.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	1-bromo-3-(methylsulfonylmethyl)benzene	[1]
Synonyms	3-Bromobenzylmethylsulfone	[1]
CAS Number	153435-84-8	[1]
Molecular Formula	C ₈ H ₉ BrO ₂ S	[1]
Molecular Weight	249.12 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	95-96 °C	[2]
Boiling Point	409.0 ± 28.0 °C (Predicted)	[2]
Density	1.562 ± 0.06 g/cm ³ (Predicted)	[2]
SMILES	CS(=O)(=O)CC1=CC(=CC=C1)Br	[1]
InChI	InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3	[1]

Synthesis and Experimental Protocols

The synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene can be efficiently achieved through a nucleophilic substitution reaction. A common and reliable method involves the reaction of 3-bromobenzyl bromide with a methanesulfinate salt. This approach is predicated on the high reactivity of the benzylic bromide towards displacement by the sulfur nucleophile.

Synthesis of the Precursor: 3-Bromobenzyl Bromide

The starting material, 3-bromobenzyl bromide, can be prepared from 3-bromotoluene via a free-radical bromination reaction.

Figure 1. Synthesis of 3-Bromobenzyl Bromide.

Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide

- Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-bromotoluene (1 equivalent) in dry carbon tetrachloride.
- Initiation: Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.
- Reaction: Heat the mixture to reflux. The reaction is typically initiated by irradiation with a lamp to facilitate the formation of bromine radicals.
- Monitoring: The reaction progress can be monitored by the disappearance of the solid NBS and the formation of succinimide, which floats on top of the solvent.
- Work-up: After completion, cool the reaction mixture and filter off the succinimide. Wash the filtrate with water and an aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-bromobenzyl bromide can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the pure product.[3]

Synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene

The final product is synthesized by reacting 3-bromobenzyl bromide with sodium methanesulfinate.

Figure 2. Synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene.

Experimental Protocol: Synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene

- Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

- **Addition of Nucleophile:** Add sodium methanesulfinate (1.1 equivalents) to the solution at room temperature with stirring.
- **Reaction:** Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting benzyl bromide.
- **Work-up:** Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-bromo-3-(methylsulfonylmethyl)benzene.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1-bromo-3-(methylsulfonylmethyl)benzene is dominated by the aryl bromide moiety, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of several important C-C and C-heteroatom bond-forming reactions.

Figure 3. Suzuki-Miyaura coupling of the title compound.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl structures, which are common motifs in pharmaceuticals.^{[4][5][6]} 1-bromo-3-(methylsulfonylmethyl)benzene can be coupled with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., K_2CO_3 or Cs_2CO_3) to generate complex diarylmethane sulfone derivatives.^{[7][8]}

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3-(methylsulfonylmethyl)benzene (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents), and a base (e.g., K_2CO_3 , 2 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and an aqueous solution of the base.
- **Reaction:** Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up:** Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- **Purification:** Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Potential Applications in Medicinal Chemistry

The methylsulfonyl group is a key pharmacophore in a number of approved drugs and clinical candidates due to its ability to act as a hydrogen bond acceptor and to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. Furthermore, aryl bromides serve as versatile handles for the late-stage functionalization of drug-like molecules.

While specific examples of marketed drugs derived directly from 1-bromo-3-(methylsulfonylmethyl)benzene are not yet prevalent, its structural motifs are found in compounds with significant biological activity. For instance, sulfone-containing compounds have been investigated as potent inhibitors of the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation that is often dysregulated in cancer.^[9] ^[10] ^[11] The ability to use the bromo-substituent for further molecular elaboration makes this compound a valuable building block for the synthesis of libraries of potential kinase inhibitors.

Spectroscopic Characterization

Authentic, experimentally obtained spectroscopic data for 1-bromo-3-(methylsulfonylmethyl)benzene (CAS 153435-84-8) is not readily available in public spectral

databases. The following data is therefore predicted based on established principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and should be used for guidance only. For comparison, experimental data for the closely related isomer, 1-bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5), is provided where available and is clearly denoted.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

- $\delta \sim 7.6\text{-}7.8$ ppm (m, 2H, Ar-H): Protons ortho to the bromo and methylsulfonylmethyl groups.
- $\delta \sim 7.4\text{-}7.5$ ppm (t, $J \approx 7.8$ Hz, 1H, Ar-H): Proton para to the bromo group.
- $\delta \sim 7.3\text{-}7.4$ ppm (d, $J \approx 7.8$ Hz, 1H, Ar-H): Proton para to the methylsulfonylmethyl group.
- $\delta \sim 4.3$ ppm (s, 2H, $-\text{CH}_2\text{-SO}_2$): Methylene protons adjacent to the sulfone group.
- $\delta \sim 3.0$ ppm (s, 3H, $-\text{SO}_2\text{-CH}_3$): Methyl protons of the sulfone group.

Note: For the isomer 1-bromo-3-(methylsulfonyl)benzene, the reported ^1H NMR (400 MHz, CDCl_3) shows signals at δ 8.09 (d, $J = 1.2$ Hz, 1H), 7.88 (d, $J = 7.7$ Hz, 1H), 7.79 (d, $J = 7.9$ Hz, 1H), 7.46 (t, $J = 7.9$ Hz, 1H), 3.07 (s, 3H).[12]

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

- $\delta \sim 138$ ppm (C): Aromatic carbon attached to the methylene group.
- $\delta \sim 133$ ppm (CH): Aromatic carbon ortho to the bromo group.
- $\delta \sim 131$ ppm (CH): Aromatic carbon para to the bromo group.
- $\delta \sim 128$ ppm (CH): Aromatic carbon ortho to the methylene group.
- $\delta \sim 123$ ppm (C): Aromatic carbon attached to the bromo group.
- $\delta \sim 60$ ppm ($-\text{CH}_2\text{-SO}_2$): Methylene carbon.
- $\delta \sim 45$ ppm ($-\text{SO}_2\text{-CH}_3$): Methyl carbon.

Predicted Mass Spectrum (EI)

- $m/z \approx 248/250 (M^+)$: Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom.
- $m/z \approx 169$: Fragment corresponding to the loss of the methylsulfonyl radical ($\bullet\text{SO}_2\text{CH}_3$).
- $m/z \approx 90$: Tropylium ion fragment.

Note: For the isomer 1-bromo-3-(methylsulfonyl)benzene, the reported GC-MS (EI, 70 eV) shows m/z (%): 236 ([M]⁺, 50), 221 (35), 172 (50), 155 (100), 143 (10), 76 (75), 63 (17), 50 (70).^[12]

Predicted Infrared (IR) Spectrum

- $\sim 3050\text{-}3100 \text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2900\text{-}3000 \text{ cm}^{-1}$: Aliphatic C-H stretching.
- $\sim 1580, 1470 \text{ cm}^{-1}$: Aromatic C=C stretching.
- $\sim 1300\text{-}1350 \text{ cm}^{-1}$ (strong): Asymmetric SO₂ stretching.
- $\sim 1120\text{-}1160 \text{ cm}^{-1}$ (strong): Symmetric SO₂ stretching.
- $\sim 700\text{-}800 \text{ cm}^{-1}$: C-Br stretching and C-H out-of-plane bending.

Conclusion

1-bromo-3-(methylsulfonylmethyl)benzene is a readily accessible and highly versatile building block for organic synthesis. Its utility is primarily derived from the presence of an aryl bromide that can be efficiently functionalized using modern cross-coupling methodologies. The incorporation of the methylsulfonylmethyl group provides a handle for modulating the physicochemical properties of target molecules, a crucial aspect in the design of new therapeutic agents. This guide provides the necessary foundational knowledge, including synthetic protocols and an understanding of its reactivity, to empower researchers to effectively utilize this compound in their drug discovery and development programs. The continued exploration of this and related sulfone-containing intermediates will undoubtedly lead to the discovery of novel bioactive compounds with significant therapeutic potential.

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